molecular formula C16H14F3N5O2 B021638 Voriconazole N-Oxide CAS No. 618109-05-0

Voriconazole N-Oxide

Katalognummer B021638
CAS-Nummer: 618109-05-0
Molekulargewicht: 365.31 g/mol
InChI-Schlüssel: KPLFPLUCFPRUHU-MGPLVRAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Voriconazole N-oxide is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . Voriconazole is an essential antifungal drug whose complex pharmacokinetics with high interindividual variability impedes effective and safe therapy .


Synthesis Analysis

Voriconazole N-oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The CYP2C19 genotype influenced interindividual differences with a maximum 6- and 24-fold larger AUC NO /AUC VRC ratio between the intermediate and rapid metabolizer in plasma and ISF, respectively .


Molecular Structure Analysis

The molecular formula of Voriconazole N-Oxide is C16H14F3N5O2 . The average mass is 365.310 Da and the monoisotopic mass is 365.109955 Da .


Chemical Reactions Analysis

Voriconazole and its N-oxide metabolite revealed distribution into interstitial space fluid (ISF) with AUC values being ≤2.82- and 17.7-fold lower compared to plasma, respectively . The CYP2C19 genotype influenced interindividual differences with a maximum 6- and 24-fold larger AUC NO /AUC VRC ratio between the intermediate and rapid metabolizer in plasma and ISF, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of Voriconazole N-Oxide are as follows: The density is 1.5±0.1 g/cm3, boiling point is 569.5±60.0 °C at 760 mmHg, vapour pressure is 0.0±1.6 mmHg at 25°C, enthalpy of vaporization is 89.9±3.0 kJ/mol, flash point is 298.2±32.9 °C, index of refraction is 1.622, molar refractivity is 87.4±0.5 cm3, polar surface area is 89 Å2, polarizability is 34.6±0.5 10-24 cm3, surface tension is 48.5±7.0 dyne/cm, and molar volume is 248.1±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Analysis

Voriconazole N-Oxide is used in pharmacokinetic studies to understand its distribution and metabolism in humans. Microdialysis techniques have been applied to assess interstitial space fluid (ISF) concentrations of VNO, providing insights into target-site exposure and contributing to the optimization of personalized dosing regimens .

Antifungal Therapy Monitoring

VNO serves as a marker in monitoring the efficacy and safety of Voriconazole therapy, especially in immunocompromised patients. Its levels can be indicative of therapeutic outcomes or potential toxicity, thus guiding immediate adjustments in dosing .

Drug Interaction Studies

The simultaneous measurement of Voriconazole and VNO can be crucial for understanding drug-drug interactions. This is particularly important for outpatients, where adherence to medication and the influence of other drugs on Voriconazole concentrations are critical factors .

Genotypic Impact Assessment

Research has shown that the CYP2C19 genotype significantly influences the pharmacokinetics of VNO. Studies involving VNO help in evaluating the impact of genetic variability on drug metabolism, which is essential for personalized medicine approaches .

In Vitro Microdialysis Characterization

VNO has been characterized using in vitro microdialysis to support its application in clinical trials. This method helps in understanding the relative recovery of VNO and its interaction with Voriconazole, which is vital for assessing target-site concentrations .

Therapeutic Drug Monitoring

Developing methods for the simultaneous quantitation of Voriconazole and VNO in plasma aids in therapeutic drug monitoring. This is useful for assessing adherence and for immediate dosage adjustments based on plasma concentration levels .

Wirkmechanismus

Target of Action

Voriconazole N-Oxide is a major metabolite of the triazole antifungal voriconazole . The primary targets of voriconazole, and by extension Voriconazole N-Oxide, are fungal cytochrome P450 enzymes, specifically 14-alpha sterol demethylase . These enzymes play a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Voriconazole N-Oxide, like voriconazole, interferes with fungal cytochrome P450 activity. It selectively inhibits 14-alpha-lanosterol demethylation, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol synthesis and subsequently inhibits the formation of the fungal cell membrane .

Biochemical Pathways

The inhibition of 14-alpha sterol demethylase disrupts the biochemical pathway for ergosterol synthesis. Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to an accumulation of 14-alpha-methyl sterols, which are toxic to the fungus, causing alterations in the fungal cell membrane and inhibiting fungal growth .

Pharmacokinetics

Voriconazole N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . Voriconazole exhibits nonlinear pharmacokinetics with high interindividual variability . It is known to cause time-dependent inhibition of CYP3A4 . Voriconazole and its N-Oxide metabolite distribute into interstitial space fluid (ISF), with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .

Result of Action

The result of voriconazole’s action, and by extension Voriconazole N-Oxide, is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, the integrity of the fungal cell membrane is compromised, leading to the death of the fungal cell .

Action Environment

The action of Voriconazole N-Oxide can be influenced by several environmental factors. For instance, the inflammatory state in patients can alter the metabolism and thus the pharmacokinetics of many drugs . In addition, the CYP2C19 genotype can influence interindividual differences in voriconazole metabolism . Ultimately, a thorough understanding of these factors can contribute to the optimization of personalized voriconazole dosing regimens .

Safety and Hazards

Voriconazole N-Oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the liver .

Zukünftige Richtungen

The feasibility of the simultaneous microdialysis of Voriconazole and its N-oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-oxide metabolite pharmacokinetics in plasma and ISF . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .

Eigenschaften

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434719
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voriconazole N-Oxide

CAS RN

618109-05-0
Record name Voriconazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORICONAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voriconazole N-Oxide
Reactant of Route 2
Reactant of Route 2
Voriconazole N-Oxide
Reactant of Route 3
Reactant of Route 3
Voriconazole N-Oxide
Reactant of Route 4
Voriconazole N-Oxide
Reactant of Route 5
Voriconazole N-Oxide
Reactant of Route 6
Voriconazole N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.